3,5-Bis(dimethylamino)-1H-1,2,4-triazole

Organic Synthesis Heterocyclic Chemistry Process Chemistry

3,5-Bis(dimethylamino)-1H-1,2,4-triazole (CAS 18377-94-1) is a symmetrically substituted 1,2,4-triazole derivative featuring two strongly electron-donating dimethylamino groups at the 3- and 5-positions. This molecular architecture confers distinct properties compared to the more common amino- or unsubstituted triazoles, including enhanced electron density on the heterocyclic core and significant steric bulk.

Molecular Formula C6H13N5
Molecular Weight 155.2 g/mol
CAS No. 18377-94-1
Cat. No. B097083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(dimethylamino)-1H-1,2,4-triazole
CAS18377-94-1
Synonyms3,5-Bis(dimethylamino)-1H-1,2,4-triazole
Molecular FormulaC6H13N5
Molecular Weight155.2 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NN1)N(C)C
InChIInChI=1S/C6H13N5/c1-10(2)5-7-6(9-8-5)11(3)4/h1-4H3,(H,7,8,9)
InChIKeyJJGXKXPPLXDJBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis(dimethylamino)-1H-1,2,4-triazole (CAS 18377-94-1): A Sterically Demanding, Electron-Rich Building Block for Advanced Heterocyclic Synthesis


3,5-Bis(dimethylamino)-1H-1,2,4-triazole (CAS 18377-94-1) is a symmetrically substituted 1,2,4-triazole derivative featuring two strongly electron-donating dimethylamino groups at the 3- and 5-positions . This molecular architecture confers distinct properties compared to the more common amino- or unsubstituted triazoles, including enhanced electron density on the heterocyclic core and significant steric bulk [1]. These features make it a compelling but data-sparse candidate for applications requiring tailored electronic effects or specific spatial constraints, such as in the development of novel catalysts, metal-organic frameworks (MOFs), and pharmacologically active molecules [1][2].

Workflow
Advanced heterocyclic synthesis, MOF linker design, electrocatalyst modification
Selection Logic
Electron-rich, sterically demanding 1,2,4-triazole core with dimethylamino donors
Evidence Context
Class-level inference; direct data sparse. Verify electronic/steric properties in target system

Why 3,5-Bis(dimethylamino)-1H-1,2,4-triazole Cannot Be Replaced by Simpler 1,2,4-Triazole Analogs


Simple substitution of 3,5-bis(dimethylamino)-1H-1,2,4-triazole with common analogs like 3-amino-1,2,4-triazole (AT) or 3,5-diamino-1,2,4-triazole (Datz) is not functionally equivalent due to fundamental differences in electronic and steric properties. The replacement of primary amine hydrogens with methyl groups eliminates hydrogen-bond donor capacity, significantly increasing the compound's lipophilicity and altering its basicity . Furthermore, the bulky dimethylamino groups impose greater steric hindrance around the triazole ring, which can critically influence metal coordination geometry, substrate binding, and regioselectivity in subsequent chemical reactions . These differences necessitate a careful evaluation of this specific derivative when optimizing for electronic environment or steric control in complex syntheses.

Replacing with 3-amino- or 3,5-diamino-1,2,4-triazole loses the hydrogen-bond donor elimination and altered basicity; lipophilicity and electronic profile may shift significantly.
Dimethylamino bulk imposes steric constraints absent in primary amine analogs; metal coordination geometry and regioselectivity may not transfer directly.
Unsubstituted or mono-amino triazoles cannot replicate the electron-donating capacity of two dimethylamino groups; catalytic or electronic performance may differ.

Quantitative Evidence for Selecting 3,5-Bis(dimethylamino)-1H-1,2,4-triazole (CAS 18377-94-1) Over In-Class Analogs


Synthesis of 3,5-Disubstituted-1,2,4-Triazoles: A Flexible Entry Point

The synthesis of 3,5-bis(dimethylamino)-1H-1,2,4-triazole can be achieved using a general two-step method for 3,5-disubstituted-1,2,4-triazoles involving condensation of an acyl hydrazide and an amidine, followed by thermal cyclization [1]. This methodology offers a robust and scalable route compared to more specialized procedures that may be required for unsymmetrical or less reactive triazole derivatives. This provides a clear synthetic advantage for procurement and process development.

Synthetic method
Class-level inference
General two-step route for 3,5-disubstituted triazoles
Supports scalable procurement; reported high yields
Data from Poonian et al., 1980; apply to dimethylamino analog with verification
Organic Synthesis Heterocyclic Chemistry Process Chemistry

Enhancing Electrocatalytic Performance in CO2 Reduction via Electronic Effects of Amino-Triazoles

While direct data for 3,5-bis(dimethylamino)-1H-1,2,4-triazole is not available, strong class-level inference is drawn from the performance of the structurally related 3,5-diamino-1,2,4-triazole (Datz). A Cu@Datz catalyst achieved a C2H4 Faradaic efficiency (FE) of ~73% at a high current density of 600 mA·cm⁻², significantly outperforming unmodified Cu catalysts which suffer from poor C2H4 selectivity [1]. The key mechanism involves the amino groups facilitating *COH intermediate formation for *CO-*COH coupling. The dimethylamino variant is predicted to further modulate the electronic properties of the active site, potentially altering binding energies and product selectivity.

CO₂ reduction electrocatalysis
Class-level inference
Cu@Datz catalyst: ~73% C₂H₄ FE at 600 mA·cm⁻²
Amino-triazole modifies Cu surface; dimethylamino variant predicted to alter binding energies
Direct data not available; verify electronic modulation experimentally
Electrocatalysis CO2 Reduction Materials Science

Role of Amino Groups in MOFs for CO2 Capture and Conversion

Research on Metal Azolate Frameworks (MAFs) demonstrates that the presence of uncoordinated nitrogen donors and amine groups in triazole linkers is crucial for high CO2 adsorption affinity and catalytic activity in cycloaddition reactions with epoxides [1]. MAFs constructed with 3-amino-1,2,4-triazole showed promising activity, with the amine group proposed to activate CO2. 3,5-Bis(dimethylamino)-1H-1,2,4-triazole, as a linker, offers two tertiary amine sites. While this eliminates the hydrogen-bonding interaction of a primary amine, it provides a more electron-rich and sterically encumbered pore environment, which could be exploited to fine-tune gas selectivity or catalytic activity compared to MAFs based on simpler triazole linkers.

MOF CO₂ cycloaddition
Class-level inference
MAF with 3-amino-1,2,4-triazole linker: promising catalytic activity
Tertiary amine sites offer distinct pore environment; may fine-tune selectivity
Non-quantified improvement; requires head-to-head MOF synthesis comparison
Metal-Organic Frameworks Gas Adsorption CO2 Utilization

Quantitative Thermal Stability Benchmarking of Triazole Cores

The 1,2,4-triazole core is known for excellent thermal stability. A directly comparable analog, a symmetrically bis-3,5-diamino-1,2,4-triazolyl-substituted derivative, exhibits very high thermal stability, remaining stable up to 370 °C [1]. While direct DSC/TGA data for 3,5-bis(dimethylamino)-1H-1,2,4-triazole is not in the public domain, this class-level evidence strongly suggests that its core heterocycle can withstand high-temperature processing conditions. Its stability is formally noted as 'stable under recommended storage conditions' , providing a baseline for procurement and handling.

Thermal stability
Class-level inference
Analog stable up to 370 °C
Core triazole likely withstands high-temperature processing
Direct DSC/TGA data missing; verify under intended conditions
Thermal Analysis Energetic Materials Material Stability

Targeted Research Applications for 3,5-Bis(dimethylamino)-1H-1,2,4-triazole (CAS 18377-94-1)


Design of Novel Catalysts for Electrochemical CO2 Reduction

As inferred from the performance of 3,5-diamino-1,2,4-triazole (Datz) in promoting C2H4 production [1], 3,5-bis(dimethylamino)-1H-1,2,4-triazole can be explored as an alternative surface modifier for Cu-based catalysts. Its distinct electronic and steric properties may alter the binding energies of key reaction intermediates (*CO, *COH), potentially leading to a shift in product selectivity (e.g., towards C2H4 or other C2+ products) or improved operational stability at high current densities.

Synthesis of Functionalized 1,2,4-Triazole Derivatives via N-Functionalization

This compound is a key precursor for a range of N-functionalized derivatives, as evidenced by the existence of numerous analogs like (3,5-bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-fluorophenyl)methanone and (3,5-bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-methylphenyl)methanone . Its procurement enables the systematic exploration of this specific substitution pattern in medicinal chemistry or agrochemical research, where the bulky, electron-rich triazole core can be a valuable scaffold for modulating target binding.

Development of Sterically Tailored Metal-Organic Frameworks (MOFs)

Given the established role of amino-triazole linkers in enhancing CO2 affinity in Metal Azolate Frameworks (MAFs) [2], 3,5-bis(dimethylamino)-1H-1,2,4-triazole presents a unique opportunity to create MOFs with engineered pore environments. The two tertiary amine sites and increased steric bulk are expected to differentiate the pore chemistry from that of frameworks built with primary amine-containing linkers, which could be exploited for applications requiring size-selective gas separations, molecular recognition, or shape-selective catalysis.

Building Block for High-Throughput Synthesis and Library Generation

The established, high-yielding synthetic route for 3,5-disubstituted-1,2,4-triazoles [3] makes this compound a reliable and accessible building block. Its unique substitution pattern makes it a valuable monomer for generating diverse libraries of complex heterocycles via robust reactions. This is particularly relevant for drug discovery and materials science, where exploring chemical space around a privileged scaffold is a core strategy.

Application
Selection Property
Validation Focus
Electrocatalyst design (CO₂RR)
Electronic modulation of Cu surface
Product selectivity shift, stability at high current density
Sterically tailored MOF linker
Pore environment engineering
Size-selective gas separation, shape-selective catalysis
N-Functionalized derivative synthesis
Bulky electron-rich triazole scaffold
Target binding modulation, library diversification
High-throughput building block
Reliable synthetic accessibility
Scalable route verification, scaffold-based library generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Bis(dimethylamino)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.